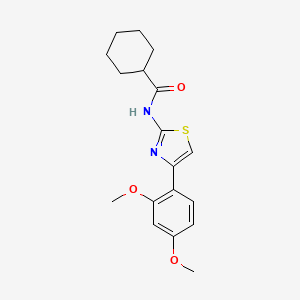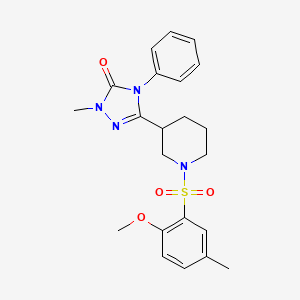
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide”, also known as QS11, is a small molecule that has garnered attention in research and industry due to its potential applications in various fields. It belongs to the class of organic compounds known as thiazoles . The molecular formula of this compound is C18H22N2O3S .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazoles have exhibited diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide” is 346.44 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of compounds with similar structural frameworks involves the reaction of dimethoxyphenyl and thiophenyl derivatives, leading to the creation of novel compounds with potential applications in material science and pharmaceuticals. For example, a study detailed the synthesis and crystal structure of a compound synthesized from dimethoxyphenyl and thiophenyl components, highlighting the importance of crystal structure determination in understanding compound properties (Prabhuswamy et al., 2016).
Biological Activity
- Thiazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This suggests the potential for related compounds to be developed into therapeutic agents. For instance, compounds with a thiazole structure were found to have significant antimicrobial activity, indicating the potential for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide to have similar applications (Chawla, 2016).
Antiviral and Anticancer Studies
- Research on thiazole-containing compounds also encompasses their antiviral and anticancer effects. For example, certain thiazole C-nucleosides were synthesized and evaluated for their antiviral activity, suggesting the potential of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in similar applications (Srivastava et al., 1977).
Chemical Properties and Applications
- Studies have also focused on the chemical properties of thiazole derivatives, such as their use as corrosion inhibitors or in the synthesis of novel dyes with antimicrobial properties. This highlights the chemical versatility and potential applications of compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in materials science and industry (Farahati et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-13-8-9-14(16(10-13)23-2)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFZNAOKZEAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)

![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)

![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)
